molecular formula C9H8N2O2 B126991 Methyl 1H-benzimidazole-5-carboxylate CAS No. 26663-77-4

Methyl 1H-benzimidazole-5-carboxylate

Cat. No. B126991
CAS RN: 26663-77-4
M. Wt: 176.17 g/mol
InChI Key: WJHHIVYNOVTVGY-UHFFFAOYSA-N
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Patent
US05585468

Procedure details

A 500 ml round bottom flask equipped with a heating mantle, reflux condenser, and a Drierite® filled drying tube was charged with 16.22 g (0.10 mol) of 5-benzimidazolecarboxylic acid (Aldrich), 400 ml of anhydrous methanol and then (Caution!) 20 ml of concentrated sulfuric acid (Fisher). The reaction mixture was heated to reflux for 18 h and then cooled to ambient temperature. Approximately 75% of the solvents were removed under vacuum and then the remaining liquid residue was slowly poured into 500 ml of saturated sodium bicarbonate solution. The resultant two phase system was then extracted with three 250 ml portions of ethyl acetate. The organic layers were combined and washed with three 250 ml portions of 5% sodium bicarbonate solution followed by one 250 ml portion of brine. The ethyl acetate layer was dried over MgSO4, filtered and the solvents were then removed under reduced pressure to give 15.68 g (0.089 mol, 89% yield) of 5-benzimidazolecarboxylic acid, methyl ester, 10, as a tan solid. 1H NMR (CDCl3, TMS): δ7.3-7.9 (m, 3H), 3.70 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.22 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Ca+2].[N:7]1[C:11]2[CH:12]=[CH:13][C:14]([C:16]([OH:18])=[O:17])=[CH:15][C:10]=2[NH:9][CH:8]=1.S(=O)(=O)(O)O.[CH3:24]O>>[N:7]1[C:11]2[CH:12]=[CH:13][C:14]([C:16]([O:18][CH3:24])=[O:17])=[CH:15][C:10]=2[NH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]
Step Two
Name
Quantity
16.22 g
Type
reactant
Smiles
N1=CNC2=C1C=CC(=C2)C(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml round bottom flask equipped with a heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Approximately 75% of the solvents were removed under vacuum
ADDITION
Type
ADDITION
Details
the remaining liquid residue was slowly poured into 500 ml of saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The resultant two phase system was then extracted with three 250 ml portions of ethyl acetate
WASH
Type
WASH
Details
washed with three 250 ml portions of 5% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were then removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CNC2=C1C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.089 mol
AMOUNT: MASS 15.68 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.